2-Methyl-2-oxazoline
Overview
Description
2-Methyl-2-oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. It is a versatile compound widely used in various fields due to its unique chemical properties. The compound is known for its ability to undergo polymerization, forming poly(2-oxazoline)s, which have significant applications in biomedical and industrial fields.
Mechanism of Action
Target of Action
2-Methyl-2-oxazoline is primarily used in the formation of poly(2-oxazoline) block copolymers . These polymers have a wide range of applications, particularly in the biomedical field .
Mode of Action
This compound undergoes a process known as cationic ring-opening polymerization with other oxazolines, such as 2-butyl-2-oxazoline . This process results in the formation of copoly(2-oxazoline)s .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the polymerization process. This process involves the opening of the oxazoline ring and the formation of a polymer chain . The resulting polymers have been found to have excellent anti-fouling properties .
Pharmacokinetics
These systems can improve the bioavailability of drugs by enhancing their stability and solubility .
Result of Action
The primary result of the action of this compound is the formation of poly(2-oxazoline) block copolymers . These polymers have a wide range of applications, particularly in the biomedical field, due to their excellent anti-fouling properties . They have been used in the development of drug delivery systems , and have shown potential for use in a variety of other applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other compounds, the temperature, and the pH of the environment
Biochemical Analysis
Biochemical Properties
2-Methyl-2-oxazoline interacts with various biomolecules in its applications. It undergoes polymerization with 2-butyl-2-oxazoline to form poly(2-oxazoline) block copolymer . It also undergoes cationic ring-opening polymerization with 2-(dec-9-enyl)-2-oxazoline to yield copoly(2-oxazoline)s .
Cellular Effects
Poly(this compound) has shown great potential in biomedical applications, including drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel . It has been found to have excellent stability and biological properties .
Molecular Mechanism
The 2-oxazoline monomer, such as this compound, is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline) products . This process involves sequential SN1-type reactions .
Temporal Effects in Laboratory Settings
Poly(this compound) has been found to be more stable than poly(ethylene glycol) in physiological and oxidative media . It maintains its protein-repellent properties under all investigated conditions .
Transport and Distribution
Its water solubility and invisibility in organisms make it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .
Subcellular Localization
Its water solubility and invisibility in organisms suggest that it could potentially be distributed throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-oxazoline can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction typically occurs at elevated temperatures (70–90°C) and involves the inversion of stereochemistry .
Industrial Production Methods: In industrial settings, this compound is often produced via cationic ring-opening polymerization. This method involves the use of electrophilic initiators such as tosylates, triflates, acid halides, and benzyl halides. The polymerization process can be conducted under microwave irradiation in solvents like acetonitrile at high temperatures (140°C) .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-oxazoline undergoes various chemical reactions, including:
Polymerization: It can polymerize with other oxazolines to form block copolymers.
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It reacts with N’-phenyl-benzohydrazonoyl chloride to form 4-(2-hydroxyethyl)-5-methyl-1,3-diphenyl-1,2,4-triazol-4-ium chloride.
Common Reagents and Conditions:
Polymerization: Initiated by electrophiles such as tosylates and triflates.
Oxidation: Manganese dioxide is commonly used.
Substitution: N’-phenyl-benzohydrazonoyl chloride is used under specific conditions.
Major Products:
Poly(2-oxazoline)s: Formed through polymerization.
Oxazoles: Formed through oxidation.
Triazolium Chlorides: Formed through substitution reactions.
Scientific Research Applications
2-Methyl-2-oxazoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methyl-2-oxazoline is unique due to its specific ring structure and reactivity. Similar compounds include:
2-Ethyl-2-oxazoline: Similar in structure but with an ethyl group instead of a methyl group.
2-Butyl-2-oxazoline: Contains a butyl group and is used to form block copolymers with this compound.
2-Dec-9-enyl-2-oxazoline: Used in the synthesis of copoly(2-oxazoline)s.
These compounds share similar polymerization mechanisms but differ in their specific applications and properties due to the variations in their alkyl groups.
Properties
IUPAC Name |
2-methyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4-5-2-3-6-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXJXWKCUUWCLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26375-28-0 | |
Record name | Poly(2-methyl-2-oxazoline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26375-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40870845 | |
Record name | 2-Methyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
Record name | 2-Methyl-2-oxazoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16314 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1120-64-5 | |
Record name | 2-Methyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1120-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-oxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methyl-2-oxazoline?
A1: The molecular formula of this compound is C4H7NO, and its molecular weight is 85.10 g/mol.
Q2: What spectroscopic techniques are used to characterize PMOx?
A2: Researchers utilize various techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR) [, , , , , , , ], size exclusion chromatography (SEC) [, ], and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) [, ] to characterize PMOx. These techniques provide insights into the polymer's structure, composition, and molecular weight distribution.
Q3: Is PMOx compatible with other polymers?
A3: Research shows varying compatibility of PMOx with other polymers. For instance, star-shaped PMOx exhibits miscibility with poly(vinylidene fluoride) (PVDF) due to the topological effect of PMOx macromolecules, while linear PMOx blends with PVDF are phase-separated []. Similarly, chitin-graft-PMOx displays good compatibility with poly(vinyl chloride) (PVC) up to 40 wt% and complete miscibility with poly(vinyl alcohol) (PVA) across all compositions [].
Q4: How does the molecular architecture of PMOx influence its antifouling properties?
A4: Studies indicate that star-shaped PMOx generally exhibits enhanced antifouling properties compared to linear PMOx. This is attributed to the higher PMOx chain densities achievable with star structures, leading to increased resistance to protein adsorption, cell attachment, and platelet adhesion [].
Q5: Can PMOx-based materials act as catalysts?
A5: Yes, microballs with forest-like poly(ethyleneimine) (PEI) chains derived from PMOx act as effective catalytic templates in the synthesis of silica microballs. These PEI-grafted microballs catalyze the hydrolytic polycondensation of tetramethoxysilane (TMOS), leading to polymer/silica hybrid microballs with tunable sizes, surface areas, and internal structures [].
Q6: What are the potential applications of PMOx in drug delivery?
A6: PMOx-based polymersomes, self-assembled vesicular structures, hold promise as drug delivery vehicles. Research highlights their potential for encapsulating therapeutic agents and controlling their release [, ]. Functionalization with ligands like biotin enables targeted delivery to specific cells or tissues [].
Q7: Can PMOx be used to modify surfaces for specific applications?
A7: Yes, PMOx-based coatings find applications in various fields. For instance, PMOx-modified silica nanoparticles demonstrate potential in targeted drug delivery and fluorescence imaging []. Additionally, PMOx-coated copper surfaces exhibit enhanced hydrophilicity, making them suitable for use in integrated circuits for electrical equipment [].
Q8: What polymerization methods are used to synthesize PMOx?
A8: PMOx is typically synthesized via living cationic ring-opening polymerization (CROP) of this compound, using initiators like alkyl halides or tosylates in the presence of Lewis acids [, , , , , ]. This method allows for controlled polymerization, enabling the synthesis of well-defined PMOx with predetermined molecular weights and narrow polydispersity.
Q9: What is vine-twining polymerization, and how is it relevant to PMOx?
A9: Vine-twining polymerization is an enzymatic polymerization process where amylose forms supramolecular inclusion complexes with guest polymers. This technique has been successfully applied to create novel soft materials using amphiphilic triblock copolymers containing a PMOx segment [].
Q10: What are the advantages of using PMOx in biomedical applications?
A10: PMOx is highly regarded for its biocompatibility and resistance to protein fouling, making it a promising alternative to polyethylene glycol (PEG) in various biomedical applications [, ].
Q11: What are some challenges associated with the use of PMOx?
A11: Despite its advantages, PMOx research still faces challenges, such as optimizing polymerization conditions to minimize side reactions like β-elimination and branching []. Additionally, further research is needed to fully understand and control the self-assembly behavior of PMOx-based amphiphilic polymers in different solvents [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.